2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling process . In this reaction, the boronic acid moiety reacts with an appropriate aryl or vinyl halide in the presence of a palladium catalyst to form the desired product. The use of pinacol esters as boron sources simplifies the synthesis and enhances stability.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound is synthesized through a three-step substitution reaction and characterized using various spectroscopic methods. Its molecular structure is confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The compound's structure is further analyzed through density functional theory (DFT), showing consistency with the crystal structures obtained by X-ray diffraction (Huang et al., 2021).
Fluorescent Prochelator Applications
- Fluorescent Prochelators for Metal Ions Detection : The compound is used in the development of boronic ester-based fluorescent prochelators that respond to various transition metal ions after reaction with hydrogen peroxide. These prochelators show a fluorescence response indicating their potential use in detecting metal ions in various applications (Hyman & Franz, 2012).
Boron Ester Intermediates
- Boron Ester Intermediates : This compound serves as a boric acid ester intermediate with benzene rings. The structural analysis of these intermediates provides insights into their physicochemical properties, which can be applied in various research contexts (El Bialy et al., 2011).
Sensing Applications
- Hydrogen Peroxide Vapor Detection : The compound is used in synthesizing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant for detecting peroxide-based explosives, which are challenging to detect due to their poor ultraviolet absorption and lack of an aromatic ring (Fu et al., 2016).
Borylation Processes
- Borylation of Arylbromides : The compound is involved in the borylation of arylbromides, a process significant in organic synthesis and chemical research. This method is especially effective for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Medical Research Applications
- Prochelator for Cytoprotection : The compound is used in synthesizing prochelators like BSIH, which show promise in conditionally targeting iron sequestration in cells under oxidative stress. This application is significant in medical research, particularly in studies related to cellular protection against oxidative damage (Wang & Franz, 2018).
Properties
IUPAC Name |
methyl 2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(17(13-16)19(23)24-5)25-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKJQSPDCVATTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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